(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
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Description
Synthesis Analysis
The synthesis of similar compounds, such as various 1,2,4-triazole derivatives, typically involves nucleophilic substitution reactions, cycloaddition, or the reaction of amino substituted triazoles with aldehydes under specific conditions like microwave irradiation for Schiff-base derivatives. For example, Ye (2013) described a method involving nucleophilic substitution of 4-amino-3-phenyl-5-mercapto1, 2, 4-triazole and chalcone under microwave irradiation, followed by reaction with aryl aldehydes to yield triazolethione Schiff-base derivatives (Chen Ye, 2013).
Scientific Research Applications
Tautomeric Forms Recognition
A study focused on the synthesis and structural study of a similar compound, 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid. It highlighted the use of NMR and vibrational spectroscopy for recognizing thiol-thione tautomeric forms, which could be relevant for compounds like (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid (Siwek et al., 2008).
Synthesis and Characterization under Microwave Irradiation
Research on the synthesis of similar compounds, such as 3-(4-Amino-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-1,3-diphenylpropanal under microwave irradiation, was conducted. This methodology might be applicable for synthesizing and characterizing derivatives of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid for various applications (Wang Wei, 2012).
Biological Activity
A study synthesized derivatives of a related compound, [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid-N'-(substituted phenyl)-thiosemicarbazides, which were screened for biological activity. This suggests potential in exploring the biological applications of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid in similar contexts (Havaldar & Patil, 2008).
properties
IUPAC Name |
2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSYGKQHAYFNCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589213 |
Source
|
Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid | |
CAS RN |
185034-18-8 |
Source
|
Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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